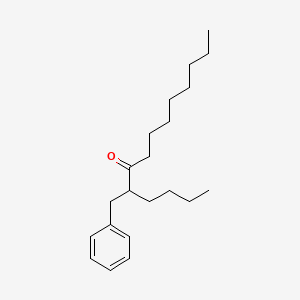
5-Benzyltetradecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyltetradecan-6-one is an organic compound characterized by a benzyl group attached to a tetradecanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyltetradecan-6-one typically involves the alkylation of tetradecanone with benzyl halides under basic conditions. Common reagents used in this process include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzyltetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Benzyltetradecanoic acid.
Reduction: 5-Benzyltetradecan-6-ol.
Substitution: Benzyltetradecan-6-one derivatives with halogen substituents.
Wissenschaftliche Forschungsanwendungen
5-Benzyltetradecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Benzyltetradecan-6-one involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ketone group can form hydrogen bonds with active site residues, affecting enzyme function.
Vergleich Mit ähnlichen Verbindungen
- Benzyltetradecan-2-one
- Benzyltetradecan-4-one
- Benzyltetradecan-8-one
Comparison: 5-Benzyltetradecan-6-one is unique due to the position of the benzyl group and the ketone functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the functional groups can influence the compound’s interaction with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
50395-61-4 |
|---|---|
Molekularformel |
C21H34O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
5-benzyltetradecan-6-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-9-13-17-21(22)20(16-6-4-2)18-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3 |
InChI-Schlüssel |
CKVFTQNWNDTNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


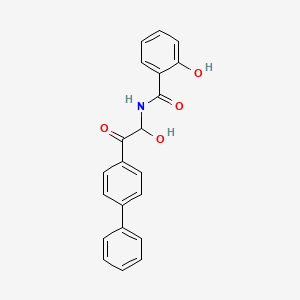

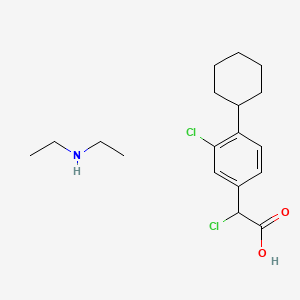
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
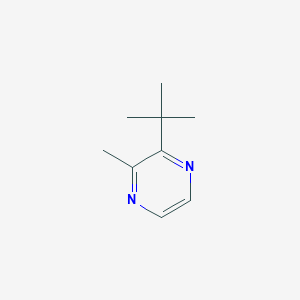
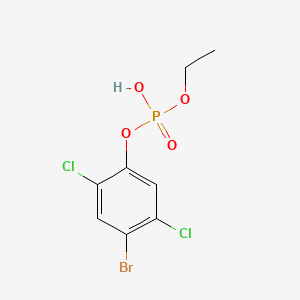
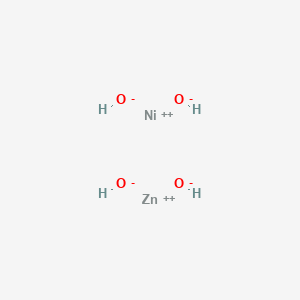
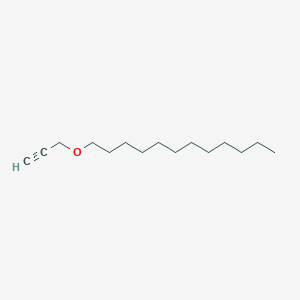
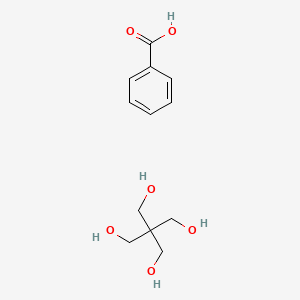

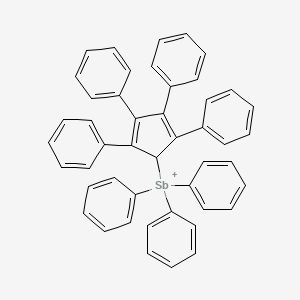
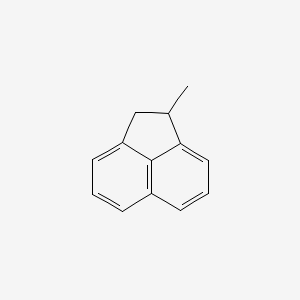
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
